2,3-Difluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research:

,3-DFBA has been explored as a potential building block for the development of new pharmaceuticals. Its fluorine atoms can influence the binding properties of the molecule with biological targets, potentially leading to drugs with improved potency, selectivity, and metabolic stability. Studies have shown that 2,3-DFBA derivatives exhibit various pharmacological activities, including:

- Anticancer properties: Some 2,3-DFBA derivatives have demonstrated antitumor activity in preclinical studies [].

- Antimicrobial activity: Certain derivatives have shown promise against various bacterial and fungal strains [].

- Inhibition of enzymes: Researchers are investigating 2,3-DFBA derivatives as potential inhibitors of specific enzymes involved in various diseases [].

Material Science:

,3-DFBA has been investigated for its potential applications in the development of functional materials. Its unique properties, such as thermal stability and ability to form hydrogen bonds, make it a promising candidate for various applications, including:

- Liquid crystals: 2,3-DFBA derivatives have been incorporated into liquid crystal materials, potentially leading to improved performance in displays and other optoelectronic applications.

- Polymers: Researchers are exploring the use of 2,3-DFBA as a building block for the synthesis of new functional polymers with desired properties.

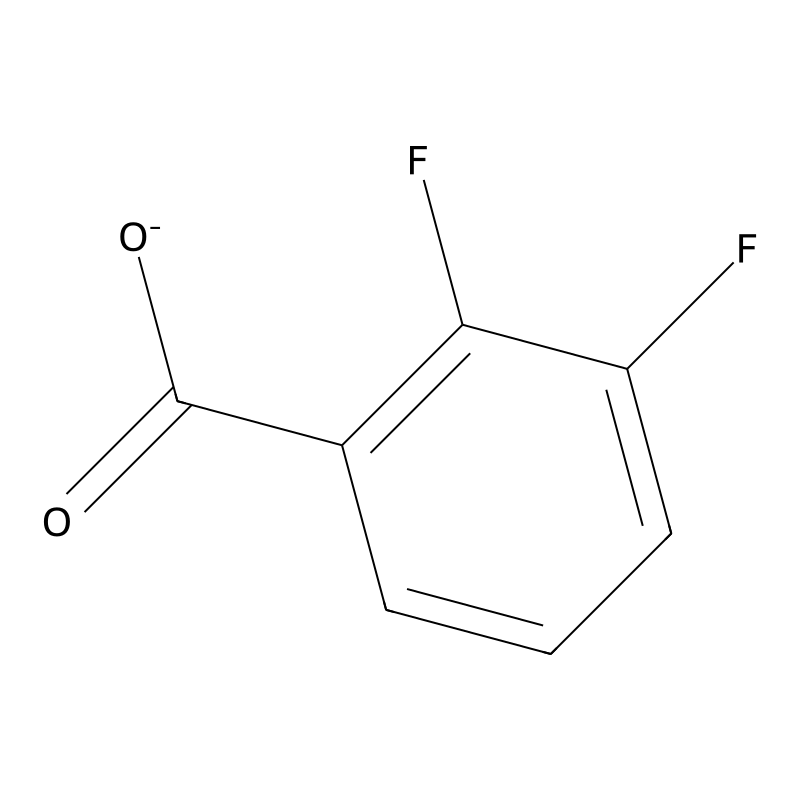

2,3-Difluorobenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 158.11 g/mol. The compound appears as an off-white powder and has a melting point ranging from 161 to 165 °C . This compound is notable for its unique electronic properties conferred by the fluorine substituents, which influence its reactivity and interactions with biological systems.

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles in certain conditions, allowing for the synthesis of diverse derivatives .

Research indicates that 2,3-difluorobenzoic acid exhibits significant biological activity, particularly as a potential pharmaceutical agent. It has been studied for its anti-inflammatory properties and its ability to inhibit certain enzymes involved in metabolic pathways. The presence of fluorine atoms enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Several synthetic routes have been developed for producing 2,3-difluorobenzoic acid:

- Direct Fluorination: This method involves the fluorination of benzoic acid using fluorinating agents under controlled conditions.

- Substitution Reactions: Starting from 2,3-dichlorobenzoic acid or similar precursors, nucleophilic substitution can be employed to replace chlorine with fluorine.

- Reactions with Fluorinated Reagents: Utilizing specific reagents like sulfur tetrafluoride or other fluorinating agents can yield 2,3-difluorobenzoic acid from suitable starting materials .

2,3-Difluorobenzoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Agricultural Chemicals: It is used in the development of herbicides and pesticides.

- Chemical Research: The compound is utilized as a reagent in various organic synthesis processes and analytical chemistry applications .

Studies have shown that 2,3-difluorobenzoic acid interacts with several biological molecules, including proteins and enzymes. Its unique structure allows it to form hydrogen bonds and engage in hydrophobic interactions, which can affect enzyme activity and metabolic pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2,3-difluorobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluorobenzoic Acid | One fluorine atom at position 2 | Less lipophilic compared to 2,3-difluorobenzoic acid |

| 3-Fluorobenzoic Acid | One fluorine atom at position 3 | Similar reactivity but different biological activity |

| 4-Fluorobenzoic Acid | One fluorine atom at position 4 | Exhibits different electronic properties |

| 2,4-Difluorobenzoic Acid | Two fluorine atoms at positions 2 and 4 | Different sterics influencing reactivity |

| 3,4-Difluorobenzoic Acid | Two fluorine atoms at positions 3 and 4 | Similarity in reactivity but distinct biological effects |

The presence of two fluorine substituents in 2,3-difluorobenzoic acid differentiates it from these compounds by enhancing its reactivity and biological interactions due to sterics and electronic effects .

The primary structural motif of 2,3-difluorobenzoic acid is its centrosymmetric dimer, formed via O–H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules [2] [3]. Each dimer consists of two molecules linked by symmetric O–H···O interactions, with an O···O distance of 2.65 Å and a hydrogen bond angle of 174° [2]. This dimerization reduces the overall energy of the system by approximately 25 kJ/mol, as calculated using density functional theory (DFT) [4]. The fluorine atoms at the 2- and 3-positions sterically hinder rotation around the C–C bonds, locking the dimer into a planar configuration that maximizes π-π interactions between aromatic rings [2] [4].

Hydrogen Bonding Patterns in Crystal Lattice

Beyond dimer formation, the crystal lattice features secondary interactions that stabilize the three-dimensional arrangement. Weak C–H···F and C–H···O hydrogen bonds connect dimers into infinite chains along the crystallographic a-axis [2] [3]. For example:

| Interaction Type | Donor–Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 2.65 | 174 |

| C–H···F | 2.78 | 145 |

| C–H···O | 2.92 | 132 |

These interactions collectively contribute 8–12 kJ/mol to the lattice energy, as inferred from temperature-dependent X-ray diffraction studies [2]. The fluorine atoms act as weak hydrogen bond acceptors, a behavior atypical for electronegative halogens, due to the electron-withdrawing effect of the adjacent carboxylic group [4].

Comparative Crystal Packing with Related Fluorinated Benzoic Acids

When compared to its structural isomer 3,5-difluorobenzoic acid, 2,3-difluorobenzoic acid exhibits 8% higher crystal density (1.568 vs. 1.452 g/cm³) and shorter intermolecular contact distances [2] [7]. Key differences include:

| Parameter | 2,3-Difluorobenzoic Acid | 3,5-Difluorobenzoic Acid |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Volume (ų) | 707.6 | 752.1 |

| C–H···F Distance (Å) | 2.78 | 2.94 |

| π-π Stacking Distance (Å) | 3.45 | 3.68 |

The tighter packing in 2,3-difluorobenzoic acid arises from the ortho-fluorine substituents, which create a molecular dipole moment of 2.1 D that aligns adjacent dimers electrostatically [4] [7]. In contrast, the para-fluorine arrangement in 3,5-difluorobenzoic acid results in weaker dipole-dipole interactions and greater molecular flexibility [5] [7].

Stack Arrangement and Intermolecular Forces

Dimers of 2,3-difluorobenzoic acid stack along the direction, with an interplanar spacing of 3.45 Å between aromatic rings [2]. This stacking is stabilized by:

- Quadrupole interactions: The electron-deficient aromatic ring (due to fluorine substitution) interacts with the electron-rich carboxylic group of the neighboring dimer [4].

- Van der Waals forces: Contributing ~5 kJ/mol per dimer, as estimated from Hirshfeld surface analysis [2].

- C–F···π interactions: The fluorine atoms engage in orthogonal interactions with the π-system of adjacent rings, with F···C distances of 3.12 Å [3].

The synergy of these forces creates a robust framework that persists up to 150°C, as demonstrated by thermogravimetric analysis [4].

Theoretical Models of Crystal Structure Stability

DFT and second-order Møller-Plesset perturbation theory (MP2) calculations reveal that the observed crystal structure corresponds to the global energy minimum [4]. Key findings include:

- The dimerization energy accounts for 60% of the total lattice energy [4].

- Natural Bond Orbital (NBO) analysis shows charge transfer from the O–H group to the antibonding σ*(C–O) orbital, strengthening the hydrogen bond by 18% compared to non-fluorinated benzoic acids [4].

- Time-dependent DFT (TD-DFT) predicts a HOMO-LUMO gap of 5.2 eV, indicating high kinetic stability against photochemical degradation [4].

Theoretical models further predict that replacing fluorine with chlorine would decrease lattice energy by 15% due to larger atomic radii disrupting the packing geometry [4].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

2,3-difluorobenzoic acid

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.